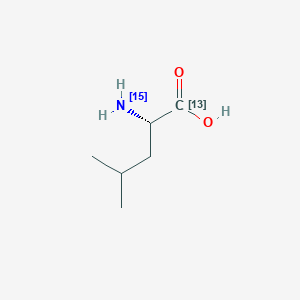

L-Leucine-1-13C,15N

Descripción general

Descripción

L-Leucine-1-13C,15N is a stable isotope-labeled compound of the essential amino acid leucine. It is specifically labeled with carbon-13 (13C) at the first carbon position and nitrogen-15 (15N) at the amino group. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways, protein synthesis, and other biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-1-13C,15N typically involves the incorporation of isotopically labeled precursors into the leucine molecule. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the biosynthesis of leucine. The reaction conditions often require specific enzymes and cofactors to facilitate the incorporation of the isotopes into the leucine structure .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopic labels into leucine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled leucine .

Análisis De Reacciones Químicas

Types of Reactions

L-Leucine-1-13C,15N can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted leucine derivatives. These products are often used in further biochemical studies and applications .

Aplicaciones Científicas De Investigación

Protein Metabolism Studies

Quantification of Protein Turnover:

L-Leucine-1-13C,15N has been extensively used to quantify protein metabolism in both human and animal models. For instance, a study utilized this tracer to measure protein synthesis and breakdown rates in healthy subjects. The results indicated that rates of leucine deamination and reamination were effectively quantified, demonstrating the tracer's utility in metabolic studies .

Comparative Studies:

Research comparing enteral and parenteral administration of amino acids showed that this compound could differentiate metabolic responses based on administration routes. In dogs, enteral administration resulted in higher utilization for protein synthesis compared to parenteral administration, highlighting the tracer's effectiveness in evaluating different nutritional strategies .

Monitoring Protein Synthesis

In Vivo Studies:

this compound has been employed to monitor protein synthesis in various tissues. A notable study involved rabbits receiving the tracer to assess skin protein synthesis. The rapid incorporation of the tracer into skin proteins demonstrated its efficacy as a tool for studying localized protein metabolism .

Tracer Comparisons:

Comparative studies between this compound and other tracers like 15N-proline indicated that while both tracers were incorporated into skin proteins, proline was incorporated more efficiently. This highlights the importance of selecting appropriate tracers for specific metabolic studies .

Metabolic Pathway Analysis

Kinetic Studies:

The use of this compound allows for detailed kinetic analysis of leucine metabolism. In one study, researchers investigated whole-body leucine balance using this tracer alongside urea measurements. The findings confirmed the validity of using isotopic tracers for estimating metabolic rates and balances .

Impact on Cellular Processes:

Leucine is known to regulate several cellular processes through mTOR signaling pathways. Research has shown that this compound supplementation can stimulate protein synthesis across various tissues such as skeletal muscle and liver by activating mTOR pathways . This makes it a valuable tool for investigating the effects of dietary leucine on metabolism.

Nutritional Interventions

Dietary Supplement Studies:

this compound has been used to explore the effects of dietary leucine supplementation on health conditions such as obesity and diabetes. Studies have shown that leucine supplementation can influence food intake and metabolic responses in rodents and humans, providing insights into potential therapeutic applications .

Effects on Aging:

In elderly populations, research utilizing this compound has indicated that increased protein intake can positively affect protein turnover rates. This highlights its potential role in dietary strategies aimed at improving health outcomes in aging individuals .

Applications in Metabolomics

This compound is also utilized in metabolomics studies to trace metabolic pathways and understand disease mechanisms. Its incorporation into various biomolecules allows researchers to map out metabolic networks and identify alterations associated with specific diseases or conditions .

Summary Table

Mecanismo De Acción

The mechanism of action of L-Leucine-1-13C,15N involves its incorporation into metabolic pathways where leucine plays a crucial role. The isotopic labels allow researchers to track the movement and transformation of leucine within these pathways. Molecular targets include enzymes involved in leucine metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .

Comparación Con Compuestos Similares

Similar Compounds

L-Leucine-13C6,15N: Labeled with six carbon-13 atoms and one nitrogen-15 atom.

L-Valine-13C5,15N: Another branched-chain amino acid labeled with five carbon-13 atoms and one nitrogen-15 atom.

L-Isoleucine-13C6,15N: Labeled with six carbon-13 atoms and one nitrogen-15 atom

Uniqueness

L-Leucine-1-13C,15N is unique due to its specific labeling at the first carbon and amino group, making it particularly useful for detailed studies of leucine metabolism and protein synthesis. Its specific isotopic labeling provides distinct advantages in NMR spectroscopy and metabolic tracing compared to other isotopically labeled compounds .

Actividad Biológica

L-Leucine-1-13C,15N is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-Leucine. Its unique isotopic labeling with carbon-13 and nitrogen-15 allows for advanced metabolic studies and provides insights into protein metabolism, synthesis, and breakdown. This article explores the biological activity of this compound, focusing on its metabolic effects, research findings, and applications in clinical settings.

Overview of L-Leucine

L-Leucine plays a critical role in protein synthesis and regulation of metabolic pathways. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is essential for muscle protein synthesis and overall anabolic processes. The incorporation of stable isotopes into L-Leucine facilitates the tracking of metabolic pathways and the quantification of protein turnover in vivo.

Case Study 1: Protein Metabolism in Healthy Subjects

A study utilized L-[1-13C, 15N]-leucine to assess protein metabolism in six healthy subjects. The forearm model was employed to measure the rates of leucine deamination and reamination, as well as protein synthesis and breakdown. Results indicated that:

- Leucine Deamination Rate : 388 ± 24 nmol (100 ml)⁻¹ min⁻¹

- Leucine Reamination Rate : 330 ± 23 nmol (100 ml)⁻¹ min⁻¹

- Protein Synthesis Rate : 127 ± 11 nmol (100 ml)⁻¹ min⁻¹

- Protein Breakdown Rate : 87 ± 10 nmol (100 ml)⁻¹ min⁻¹

These findings demonstrate the utility of this compound as a tracer for quantifying leucine kinetics and understanding protein metabolism in a fed state .

Case Study 2: Whole-body Leucine Balance

In another study involving seven healthy young adults on a controlled diet, researchers administered L-[1-13C]leucine alongside [15N-15N]urea to evaluate whole-body leucine balance. The study aimed to validate tracer-derived estimates and found that:

- The incorporation rate of labeled leucine into proteins was consistent with previous findings.

- The isotopic enrichment reached a plateau after approximately 5 hours.

This study highlighted the effectiveness of using isotopically labeled leucine to monitor protein metabolism over extended periods .

Applications in Clinical Research

This compound has significant implications in clinical nutrition and metabolic research. Its use extends to evaluating muscle wasting conditions, assessing nutritional interventions in aging populations, and optimizing dietary formulations for athletes.

Clinical Trial Example: Effects on Functional Status

A double-blind pilot trial investigated the effects of L-Leucine-enriched essential amino acids (EAAs) on functional status among older adults. Participants receiving EAAs containing either 20% or 40% L-Leucine showed improvements in:

- Lean muscle mass (LTM)

- Functional performance metrics such as the 30-second chair stand test (30-CST) and 6-minute walk test (6-WT)

The study concluded that higher levels of L-Leucine supplementation could enhance functional outcomes in older adults .

Comparative Data Table

| Study | Subject Type | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Healthy Adults | Forearm Model with L-[1-13C, 15N]-leucine | Protein synthesis rate: 127 nmol/min; Breakdown rate: 87 nmol/min |

| Study 2 | Healthy Young Adults | Whole-body tracer study | Isotopic enrichment plateau reached after ~5 hours |

| Clinical Trial | Older Adults | Double-blind trial with EAAs | Improved functional metrics with higher L-Leucine levels |

Propiedades

IUPAC Name |

(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-XAAHKOKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583966 | |

| Record name | L-(1-~13~C,~15~N)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80134-83-4 | |

| Record name | L-(1-~13~C,~15~N)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.